molecular formula C9H5ClN2S2 B8762425 [(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetonitrile CAS No. 90660-75-6

[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetonitrile

Cat. No. B8762425
M. Wt: 240.7 g/mol
InChI Key: FYTIWSAUAVLMQI-UHFFFAOYSA-N
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Patent
US04443606

Procedure details

51.0 g (0.254 m), 5-chloro-2-mercaptobenzothiazole, 22.8 g (0.304 m) chloroacetonitrile and 30.7 g triethylamine are dissolved in 600 ml of toluene and the solution is heated to reflux for 3 hr, then allowed to cool to room temperature. The toluene solution is washed with water, dried over anhydrous magnesium sulfate and treated with Darco. After the solvent is removed, the residual solid is recrystallized from 300 ml. benzene. The recovered material is recrystallized from cyclohexane. A total yield of 52 g (86%) is obtained. The recrystallized sample has a melting point of 96°-7° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([SH:10])=[N:7][C:6]=2[CH:11]=1.Cl[CH2:13][C:14]#[N:15].C(N(CC)CC)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([S:10][CH2:13][C:14]#[N:15])=[N:7][C:6]=2[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(N=C(S2)S)C1
Name
Quantity
22.8 g
Type
reactant
Smiles
ClCC#N
Name
Quantity
30.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hr
Duration
3 h
WASH
Type
WASH
Details
The toluene solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with Darco
CUSTOM
Type
CUSTOM
Details
After the solvent is removed
CUSTOM
Type
CUSTOM
Details
the residual solid is recrystallized from 300 ml
CUSTOM
Type
CUSTOM
Details
The recovered material is recrystallized from cyclohexane
CUSTOM
Type
CUSTOM
Details
A total yield of 52 g (86%) is obtained

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC2=C(N=C(S2)SCC#N)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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